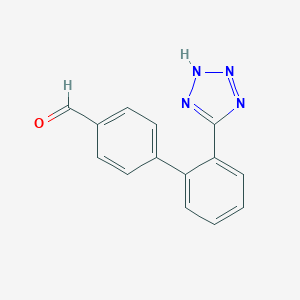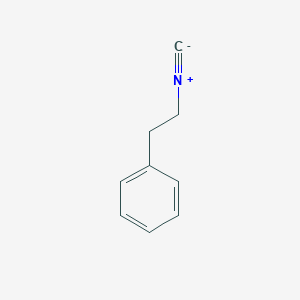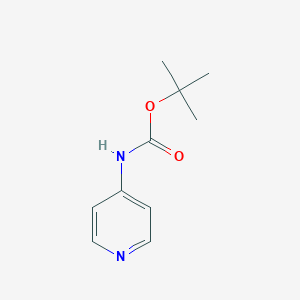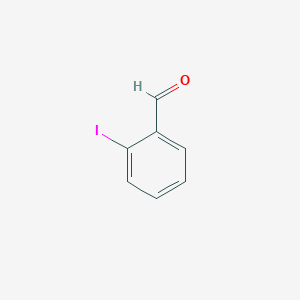
2-Iodobenzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
2-Iodobenzaldehyde may be used as a reactant in the synthesis of various heterocycles . For instance, it can be used in the synthesis of 2,3-diaryl-1-indenones, indolo[1,2-a]quinazolines, and Baylis-Hillman (BH) adducts . It may also be used in preparing 5-phenylindazolo[3,2-b]quinazolin-7(5H)-one, 4-(3-iodophenyl)-2,2:6,2-terpyridine, fluoren-9-one, and 2-formyl-3′-methoxybiphenyl .Chemical Reactions Analysis
2-Iodobenzaldehyde can be used as a reactant in various chemical reactions . For example, it can be used in the synthesis of 2,3-diaryl-1-indenones and indolo[1,2-a]quinazolines .Physical And Chemical Properties Analysis
2-Iodobenzaldehyde is a white to light beige low melting crystalline . Its crystals belong to the orthorhombic crystal system and P 2 1 2 1 2 1 space group .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-Iodobenzaldehyde is widely used in organic synthesis, particularly in the construction of heterocyclic compounds. It serves as a reactant in the synthesis of various heterocycles, such as 2,3-diaryl-1-indenones and indolo[1,2-a]quinazolines . These compounds are significant due to their presence in numerous natural products and pharmaceuticals.
Pharmaceutical Research
In pharmaceutical research, 2-Iodobenzaldehyde is utilized to synthesize quinazolines , which are a class of compounds known for their therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities. The ability to form quinazolines efficiently is crucial for the development of new medicinal agents.
Material Science
In material science, 2-Iodobenzaldehyde is employed in the preparation of complex molecules like 4-(3-iodophenyl)-2,2:6,2-terpyridine . Such molecules can be used as building blocks for advanced materials, including organic semiconductors and ligands for metal coordination complexes.
Chemical Analysis
2-Iodobenzaldehyde plays a role in chemical analysis as a precursor for synthesizing analytical reagents. These reagents are used to detect or quantify other substances, or to facilitate separation processes like chromatography .
Biochemistry
In biochemistry, 2-Iodobenzaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is involved in the study of biochemical processes and the development of biochemical assays.
Environmental Science
2-Iodobenzaldehyde is relevant in environmental science for the synthesis of compounds that can be used to study environmental processes or as components in environmental sensing technologies .
Agricultural Research
In agricultural research, 2-Iodobenzaldehyde is used to create compounds that may serve as intermediates for developing agrochemicals, such as pesticides or herbicides .
Food Industry
Although not directly used in food products, 2-Iodobenzaldehyde is significant in the food industry for synthesizing compounds that can be used as additives or in the development of packaging materials that help preserve food quality .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO/c8-7-4-2-1-3-6(7)5-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKKTHALZAYYAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180895 | |
| Record name | Benzaldehyde, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodobenzaldehyde | |
CAS RN |
26260-02-6 | |
| Record name | 2-Iodobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26260-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 2-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026260026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


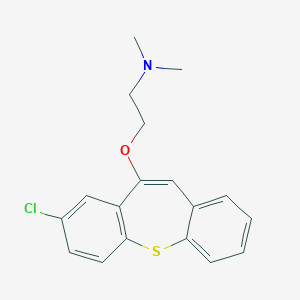
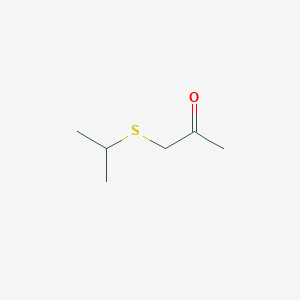
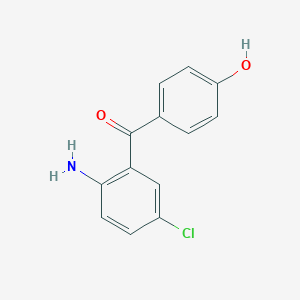
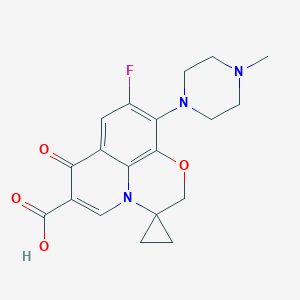
![({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B48267.png)
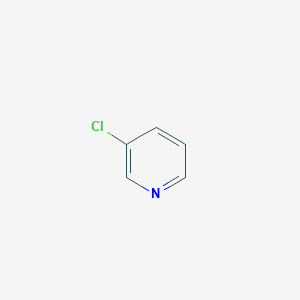
![{5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone](/img/structure/B48279.png)
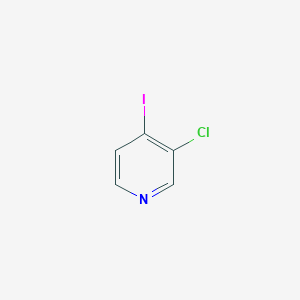
![1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine](/img/structure/B48284.png)
